molecular formula C17H16N2O3 B187149 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole CAS No. 33723-33-0

3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole

Cat. No. B187149
CAS RN: 33723-33-0
M. Wt: 296.32 g/mol
InChI Key: BWZOHFWHBDXMRA-UHFFFAOYSA-N
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Description

The compound “3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole” is a complex organic molecule that contains an indole ring, a methoxyphenyl group, and a nitroethyl group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Methoxyphenyl refers to a phenyl ring with a methoxy (-OCH3) substituent. The nitroethyl group (-CH2-CH2-NO2) contains a nitro functional group (-NO2), which is a strong electron-withdrawing group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the methoxyphenyl group, and the nitroethyl group . The electron-donating methoxy group and the electron-withdrawing nitro group could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is a strong electron-withdrawing group and could make the molecule susceptible to nucleophilic attack . The methoxy group could potentially undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity .

Scientific Research Applications

Pharmaceutical Research: Antiviral Agents

Indole derivatives, including “3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole”, have been studied for their potential as antiviral agents. The indole nucleus is a common structure found in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents . Specifically, indole derivatives have shown inhibitory activity against influenza A and other viruses, indicating their potential use in antiviral pharmaceuticals .

Cancer Therapy: Cytotoxic Agents

The structural complexity of indole derivatives allows for the exploration of their cytotoxic properties against cancer cells. The stereochemistry of these compounds, such as “3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole”, is related to their ability to affect cell viability, which is crucial in the design of cancer therapeutics .

Agricultural Chemistry: Plant Growth Regulators

Indole-3-acetic acid, a derivative produced by the degradation of tryptophan in plants, is an example of how indole compounds can function as plant hormones. By extension, “3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole” could be modified to develop new plant growth regulators that influence various physiological processes in crops .

Cosmetic Industry: UV Filters

The indole structure is known for its ability to absorb ultraviolet light, which is why derivatives like “3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole” could be developed into effective UV filters for sunscreen products. This application takes advantage of the compound’s photostability and broad-spectrum UV absorption capabilities .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The compound’s molecular weight is 29633 , which is within the optimal range for drug-like molecules, suggesting that it may have favorable pharmacokinetic properties.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many nitro compounds are potentially explosive and should be handled with care .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties .

properties

IUPAC Name

3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)16(11-19(20)21)15-10-18-17-5-3-2-4-14(15)17/h2-10,16,18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZOHFWHBDXMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386303
Record name 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole

CAS RN

33723-33-0
Record name 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33723-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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